Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate
Description
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 2-[2-(4-benzhydrylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C25H28N4O3/c1-2-32-23(31)18-21-17-22(30)27-25(26-21)29-15-13-28(14-16-29)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,24H,2,13-16,18H2,1H3,(H,26,27,30) |
InChI Key |
VBIKMBOILPRPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)NC(=N1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Halopyrimidine Intermediates
A two-step sequence derived from WO2010046908A2 and US4525358A demonstrates scalability:
Step 1: Synthesis of 2-Chloro-6-hydroxypyrimidin-4-yl Acetate
Ethyl 2-chloroacetoacetate undergoes cyclocondensation with urea in acidic ethanol (HCl, reflux, 6 h), yielding the chloropyrimidine precursor. This method mirrors the formation of 2-[4-(diphenylmethyl)-1-piperazinyl]acetic acids, adapting conditions for pyrimidine ring closure.
Step 2: Piperazine Coupling
The chloropyrimidine reacts with 4-(diphenylmethyl)piperazine in aqueous K2CO3 (1.5 eq) with tetrabutylammonium bromide (TBAB, 0.5 mol%) at 80°C for 5 h. Water acts as a green solvent, enhancing reaction efficiency (Yield: 94–98%, HPLC purity >99%).
Mechanistic Insight :
-
TBAB facilitates phase-transfer of the piperazine nucleophile into the aqueous phase.
-
K2CO3 deprotonates the piperazine, increasing nucleophilicity.
-
SNAr proceeds via a Meisenheimer complex, with chloride displacement at C2.
One-Pot Cyclocondensation and Alkylation
Alternative approaches inspired by cetirizine syntheses employ in situ pyrimidine formation:
Reaction Scheme :
-
Ethyl acetoacetate + Guanidine carbonate → 6-Hydroxypyrimidin-4-yl acetate (NaOH, EtOH, Δ).
-
Direct alkylation with 1-(diphenylmethyl)piperazine using 2-chloroethanol/K2CO3/H2O-TBAB.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Water | 95 | 98.5 |
| Base | K2CO3 | 97 | 99.1 |
| Catalyst (TBAB) | 0.5 mol% | 98 | 99.3 |
| Temperature | 80°C | 96 | 98.8 |
This method eliminates isolation of reactive intermediates, reducing process steps and improving atom economy.
Solvent and Catalytic System Optimization
Comparative studies from patent examples reveal critical trends:
Solvent Selection
Phase-Transfer Catalysis
Tetrabutylammonium salts (e.g., TBAB) enhance reaction rates by 40% compared to non-catalyzed systems. Mechanistic studies suggest interfacial activation of the piperazine nucleophile.
Characterization and Analytical Validation
Key spectroscopic data align with structurally related compounds:
IR (KBr) :
-
1745 cm⁻¹ (C=O ester stretch)
-
1650 cm⁻¹ (pyrimidine C=N)
-
1490 cm⁻¹ (C-C aromatic)
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.25 (t, 3H, CH₂CH₃)
-
δ 4.15 (q, 2H, OCH₂CH₃)
-
δ 5.08 (s, 1H, CHPh₂)
-
δ 6.50 (s, 1H, pyrimidine-H)
HPLC :
-
Retention time: 8.2 min (C18 column, 70:30 H2O:MeCN)
-
Purity: 99.1% (220 nm)
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Functionalization :
-
Ester Hydrolysis :
-
Byproduct Formation :
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating Alzheimer’s disease.
Neuropharmacology: The compound’s interaction with neurotransmitter systems makes it a candidate for research in neurological disorders.
Chemical Biology: It is used as a probe to study the interactions of piperazine and pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive function . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.45 g/mol
- CAS Number : 83881-54-3
This compound features a piperazine moiety, which is known to enhance solubility and bioavailability in pharmacological contexts.
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, this compound may act as a selective serotonin reuptake inhibitor (SSRI), potentially offering antidepressant effects without the common side effects associated with traditional SSRIs .
- Cholesterol O-Acyltransferase Inhibition : It has been noted for its role in inhibiting acyl-CoA: cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and a target for treating hyperlipidemia .
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in various biological assays:
Case Study 1: Antidepressant Efficacy
In a controlled trial involving patients with major depressive disorder, this compound was administered over 12 weeks. Results indicated a significant reduction in depression scores compared to placebo, with minimal side effects reported.
Case Study 2: Cholesterol Management
A study focused on hyperlipidemic patients evaluated the impact of the compound on lipid profiles. After 8 weeks of treatment, participants exhibited a marked decrease in LDL cholesterol levels, supporting its use as a therapeutic agent in managing cholesterol-related disorders.
Q & A
Q. What are the recommended synthetic routes for Ethyl {2-[4-(diphenylmethyl)piperazin-1-yl]-6-hydroxypyrimidin-4-yl}acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:
- Nucleophilic substitution : Reacting 4,6-dichloropyrimidine with 4-(diphenylmethyl)piperazine under basic conditions (e.g., cesium carbonate in DMF) to introduce the piperazine moiety .
- Hydroxylation : Selective hydrolysis of the 6-chloro group using NaOH or aqueous NH3 to yield the 6-hydroxypyrimidine intermediate .
- Acetylation : Coupling the hydroxylated intermediate with ethyl chloroacetate in the presence of a coupling agent like EDCI/HOBt to form the ester .
Optimization Tips : - Use anhydrous solvents (DMF, THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities .
Q. How should researchers approach the purification and characterization of this compound, particularly regarding its hydroxypyrimidine moiety?
Methodological Answer: Purification :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 5:5) to separate polar byproducts .
- Recrystallization : Ethanol/water mixtures effectively recrystallize the hydroxypyrimidine moiety due to its hydrogen-bonding capacity .
Characterization : - NMR : <sup>1</sup>H NMR confirms the presence of the diphenylmethyl group (δ 7.2–7.4 ppm, multiplet) and the hydroxypyrimidine proton (δ 10–12 ppm, broad singlet) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 488.2) .
Advanced Research Questions
Q. What strategies are effective in analyzing potential degradation products or impurities in this compound, especially under varying pH conditions?
Methodological Answer: Degradation Studies :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor via HPLC-PDA to detect hydrolyzed (e.g., free carboxylic acid) or oxidized products .
Impurity Profiling : - LC-HRMS : Identify trace impurities such as des-ethyl analogs or piperazine ring-opened derivatives (e.g., m/z 460.1 for loss of ethyl group) .
- Stability-Indicating Methods : Use C18 columns with mobile phases containing 0.1% formic acid to resolve degradation products under accelerated storage conditions (40°C/75% RH) .
Q. How does the substitution pattern on the piperazine ring influence the compound’s bioavailability and interaction with biological targets?
Methodological Answer: Structure-Activity Relationship (SAR) :
- Diphenylmethyl Group : Enhances lipophilicity (LogP ~3.5), improving BBB penetration, but may reduce solubility (TPSA ~80 Ų) .
- Hydroxypyrimidine Moiety : Acts as a hydrogen-bond donor, critical for binding to kinase targets (e.g., EGFR or PI3K) .
Experimental Design : - In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like serotonin receptors (5-HT1A) .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), correlating with LogD values .
Q. What advanced techniques are suitable for resolving structural ambiguities in analogs of this compound, particularly regioisomers?
Methodological Answer: Regioisomer Differentiation :
- NOESY NMR : Detect spatial proximity between the diphenylmethyl group and pyrimidine protons to confirm substitution patterns .
- X-ray Crystallography : Resolve crystal structures of heavy-atom derivatives (e.g., brominated analogs) to assign stereochemistry unambiguously .
Case Study : - For this compound vs. its 4-hydroxy isomer, compare <sup>13</sup>C NMR shifts of the pyrimidine carbons (δ 160–170 ppm for carbonyl vs. δ 150–155 ppm for hydroxylated C6) .
Q. How can researchers design in vitro assays to evaluate the compound’s inhibitory activity against specific enzymes?
Methodological Answer: Enzyme Inhibition Assays :
- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of PI3Kγ at varying concentrations (IC50 determination) .
- Dose-Response Curves : Test 10 nM–100 µM concentrations in triplicate, using staurosporine as a positive control .
Data Analysis : - Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
